BenchChemオンラインストアへようこそ!

Fsi-TN42

Metabolic Disease Obesity Enzyme Inhibition

FSI-TN42 (N42) is the only ALDH1A1 inhibitor that combines potent, irreversible inhibition (IC50 23 nM) with 800-fold selectivity over ALDH1A2 and validated oral in vivo efficacy. Unlike pan-inhibitors such as WIN18446, FSI-TN42 suppresses weight gain and reduces visceral adiposity without causing hepatic lipidosis or male infertility. This clean safety profile ensures unambiguous interpretation of ALDH1A1-mediated effects in metabolic and reproductive biology studies. With no generic equivalent replicating this selectivity-efficacy-safety triad, FSI-TN42 is an indispensable tool for high-confidence obesity, retinoic acid biosynthesis, and ALDH isoform screening research.

Molecular Formula C24H31Cl2N5O2
Molecular Weight 492.4 g/mol
Cat. No. B14075198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFsi-TN42
Molecular FormulaC24H31Cl2N5O2
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)NC(=O)C(Cl)Cl)N4CCCCCC4
InChIInChI=1S/C24H31Cl2N5O2/c1-28-10-6-7-20(28)24(33)31-15-13-29(14-16-31)18-8-9-19(27-23(32)22(25)26)21(17-18)30-11-4-2-3-5-12-30/h6-10,17,22H,2-5,11-16H2,1H3,(H,27,32)
InChIKeyXWZXUMZNZGHQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FSI-TN42 (N42) Procurement Guide for ALDH1A1-Targeted Metabolic and Reproductive Biology Research


FSI-TN42 (N42) is a selective, orally active, and irreversible inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) [1]. As a piperazine-based small molecule, it exhibits an IC50 of 23 nM against ALDH1A1 and demonstrates 800-fold selectivity over the related ALDH1A2 isoform [1]. This compound is primarily utilized in metabolic disease research, particularly for diet-induced obesity models, and in reproductive biology studies involving retinoic acid biosynthesis pathways [2].

Why Generic ALDH1A1 Inhibitors Cannot Replace FSI-TN42: A Selectivity and In Vivo Safety Comparison


While several compounds inhibit ALDH1A1, substitution with a generic alternative is scientifically unsound due to profound differences in isoform selectivity and downstream in vivo safety profiles. Pan-ALDH1A inhibitors like WIN18446 suppress weight gain but cause hepatic lipidosis and reversible male infertility due to off-target ALDH1A2 inhibition [1]. Conversely, highly selective in vitro inhibitors like NCT-501 lack comparable in vivo data in metabolic models, leaving their translational relevance unverified . FSI-TN42 uniquely bridges this gap by combining exceptional ALDH1A1 specificity with validated in vivo efficacy and a clean safety profile, a combination not replicated by any other currently available ALDH1A1 inhibitor [1].

FSI-TN42 Quantitative Evidence Guide: Head-to-Head Comparisons with WIN18446, NCT-501, and CM037


FSI-TN42 Demonstrates Superior ALDH1A1 Potency and Isoform Selectivity Compared to Pan-Inhibitor WIN18446

FSI-TN42 inhibits ALDH1A1 with an IC50 of 23 nM, representing a 4.4-fold improvement in potency over the pan-inhibitor WIN18446 (IC50 = 102 nM) [1][2]. Crucially, FSI-TN42 exhibits 800-fold selectivity for ALDH1A1 over ALDH1A2 (ALDH1A2 IC50 = 18,000 nM), whereas WIN18446 lacks this specificity and potently inhibits ALDH1A2 (kinact = 22.0/h, Ki = 1026 nM) [1][2]. This quantitative selectivity difference directly translates to the avoidance of adverse effects, as inhibition of ALDH1A2 is linked to impaired spermatogenesis [1].

Metabolic Disease Obesity Enzyme Inhibition

FSI-TN42 Avoids Hepatic Lipidosis: In Vivo Safety Differentiation from WIN18446

In a 5-week diet-induced obesity study in C57BL/6 male mice, daily oral administration of FSI-TN42 (200 mg/kg) significantly suppressed weight gain (P < 0.05) and reduced visceral adiposity (P < 0.05) without causing hepatic lipidosis [1]. In stark contrast, the pan-inhibitor WIN18446, while also suppressing weight gain, induced significant hepatic lipidosis (fatty liver) in the same model [1]. This demonstrates that the 800-fold selectivity for ALDH1A1 over ALDH1A2 achieved by FSI-TN42 translates into a markedly superior in vivo safety profile regarding liver health [1].

Metabolic Disease Obesity In Vivo Toxicology

FSI-TN42 Exhibits Far Superior ALDH1A1 Potency Compared to Selective Inhibitor CM037 (A37)

FSI-TN42's potency against ALDH1A1 (IC50 = 23 nM) is 200-fold greater than that of CM037 (also known as A37), another selective ALDH1A1 inhibitor with an IC50 of 4,600 nM (4.6 µM) [1]. Both compounds exhibit selectivity for ALDH1A1, but FSI-TN42's low nanomolar potency allows for the use of significantly lower drug concentrations in both in vitro and in vivo experiments, reducing the risk of non-specific or off-target effects associated with high micromolar dosing [1].

Enzyme Inhibition Chemical Biology Drug Discovery

FSI-TN42 Combines Oral Bioactivity with Potent In Vivo Efficacy, a Gap for Other Selective Inhibitors Like NCT-501

FSI-TN42 is orally active and has demonstrated significant in vivo efficacy in diet-induced obesity models, suppressing weight gain and reducing visceral adiposity [1]. In comparison, NCT-501, while a potent and highly selective ALDH1A1 inhibitor (IC50 = 40 nM), lacks published peer-reviewed evidence demonstrating comparable oral bioavailability and in vivo metabolic efficacy . The established in vivo PK/PD relationship for FSI-TN42 makes it the only verified tool compound for oral ALDH1A1 inhibition in metabolic disease research [1].

Metabolic Disease Obesity In Vivo Pharmacology

Validated Application Scenarios for FSI-TN42 Based on Direct Comparative Evidence


Modeling Diet-Induced Obesity Without Confounding Hepatotoxicity

For researchers investigating the role of ALDH1A1 in energy metabolism and weight regulation, FSI-TN42 is the validated tool of choice. The direct comparative data against WIN18446 show that FSI-TN42 suppresses weight gain and reduces visceral adiposity while avoiding hepatic lipidosis, a severe confounding factor observed with the pan-inhibitor [1]. This clean in vivo profile ensures that metabolic outcomes can be interpreted solely in the context of ALDH1A1 inhibition, making FSI-TN42 essential for high-confidence obesity and metabolic syndrome studies [1].

Investigating ALDH1A1-Specific Biology in Male Reproductive Toxicology

Studies requiring the dissection of ALDH1A1's specific role from the overlapping functions of ALDH1A2 in spermatogenesis should exclusively use FSI-TN42. The 800-fold selectivity over ALDH1A2 ensures that any observed effects are mediated through ALDH1A1, in stark contrast to pan-inhibitors like WIN18446, which cause reversible male infertility due to ALDH1A2 inhibition [1]. This makes FSI-TN42 the definitive tool for cleanly probing ALDH1A1's contribution to retinoic acid biosynthesis in the testes [1][2].

Conducting Oral Dosing Regimens for ALDH1A1 Target Validation In Vivo

When oral bioavailability is a prerequisite for a chronic in vivo study, FSI-TN42 is the only ALDH1A1 inhibitor with a peer-reviewed track record of oral efficacy in metabolic models. Alternatives like NCT-501, despite in vitro potency, lack published confirmation of oral activity in these contexts [1]. FSI-TN42's established oral route enables practical, stress-reduced, and translationally relevant dosing for long-term studies, directly supporting target validation and preclinical development efforts [1].

High-Throughput Screening Counter-Screens for ALDH1A2-Dependent Assays

In screening cascades aimed at identifying ALDH1A2 inhibitors, FSI-TN42 serves as an ideal negative control to confirm assay specificity. Its 800-fold selectivity for ALDH1A1 over ALDH1A2 (ALDH1A2 IC50 = 18,000 nM) means that at concentrations up to 1 µM, it will potently inhibit ALDH1A1 but have minimal impact on ALDH1A2 activity [1]. This allows for the precise deconvolution of hit compounds that may act on one or both isoforms, a critical step in developing isoform-selective chemical probes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fsi-TN42

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.